Peribysin C was originally isolated from the fungus Periconia byssoides, a species known for producing various bioactive compounds. The isolation process typically involves extraction from fungal cultures followed by chromatographic techniques to purify the compound.
Peribysin C belongs to a class of compounds known as furofuran lignans. These compounds are characterized by a fused furan and tetrahydrofuran ring system, which contributes to their distinctive chemical properties and biological activities.
The synthesis of peribysin C has been achieved through various synthetic routes. Notably, enantioselective total synthesis has been reported using starting materials such as (+)-nootkatone. This approach allows for the construction of complex molecular architectures characteristic of natural products.
The synthesis typically involves several key steps:
Peribysin C is characterized by a complex molecular structure that includes multiple stereocenters. Its structure can be represented as follows:
The molecular structure features a unique arrangement of carbon rings and functional groups that contribute to its biological activity. Detailed spectroscopic data (NMR, IR) is often used to confirm the structure during synthesis.
Peribysin C can undergo various chemical reactions due to its functional groups, including:
These reactions are typically carried out under controlled conditions using catalysts or specific reagents to ensure selectivity and yield. For example, palladium-catalyzed coupling reactions may be employed for constructing complex structures.
The biological activity of peribysin C, particularly its role as a cell adhesion inhibitor, is believed to involve interaction with specific cellular receptors. This interaction can disrupt normal cell adhesion processes, potentially affecting cell migration and proliferation.
Studies suggest that peribysin C may modulate signaling pathways associated with cell adhesion molecules, although detailed mechanistic studies are still ongoing to fully elucidate its action at the molecular level.
Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purity assessment and structural confirmation.
Peribysin C has potential applications in:
Peribysin C was first isolated as part of a groundbreaking investigation into the chemical ecology of the marine fungus Periconia byssoides OUPS-N133, recovered from the gastrointestinal tract of the sea hare Aplysia kurodai collected in Japanese coastal waters. This discovery occurred during systematic screening of marine-derived fungi for bioactive secondary metabolites in the early 2000s [3] [7]. The fungus was cultured in a specialized potato dextrose broth medium under saline conditions (approximating marine salinity levels) for approximately 21 days, after which the broth was extracted with ethyl acetate. Subsequent purification employing a combination of normal-phase silica gel chromatography, reversed-phase HPLC, and size-exclusion chromatography yielded several structurally related sesquiterpenoids, including peribysin C [3]. This compound was identified as a minor constituent among the peribysin family, exhibiting distinct chromatographic behavior (Rf = 0.38 in hexane:ethyl acetate 7:3) and UV absorption characteristics (λmax 237 nm) suggestive of conjugated systems. The ecological role of peribysin C within the sea hare host remains speculative, though proposed functions include chemical defense against predators or regulation of microbial communities in the marine invertebrate gut environment [7].
Initial structural elucidation of peribysin C relied heavily on extensive spectroscopic analysis, including 1D/2D NMR (COSY, HMQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS m/z 427.1998 [M+Na]+). Early interpretations of the NMR data suggested an unprecedented furofuran-containing eremophilane skeleton characterized by a tetracyclic ring system with proposed oxygen bridges between C-1/C-6 and C-4/C-9 positions. This initial structure featured a highly strained 5,5-bicyclic ether core unprecedented in sesquiterpenoid chemistry [4] [7]. The producing organism was identified as Periconia byssoides through morphological characteristics (dark, verruculose conidia produced on macronematous conidiophores) and later confirmed via 18S rRNA gene sequencing, placing it within the Pleosporales order of Ascomycota [1] [7]. However, the unusual structural features prompted skepticism within the natural products community, leading to computational reevaluation using CAST/CNMR software and density functional theory (DFT) calculations. These analyses revealed significant discrepancies (> 3 ppm for multiple 13C chemical shifts) between the experimental NMR data and those predicted for the proposed furofuran structure, casting doubt on its validity [4]. This computational dissonance set the stage for comprehensive structural revision efforts.
Table 1: Evolution of Structural Understanding for Peribysin C
Structural Feature | Initial Proposal (2005) | Revised Structure (2020) | Analytical Evidence for Revision |
---|---|---|---|
Core Skeleton | Furofuran-containing pentacyclic eremophilane | Epoxy-decahydroazulene eremophilane | CAST/CNMR calculations (>3 ppm deviation in original) |
Key Oxygen Bridges | Proposed C1-O-C6 and C4-O-C9 linkages | Epoxide between C6-C7 | HMBC correlations H-15/C-3, C-4, C-5; H-14/C-1, C-9, C-10 |
Molecular Formula | C22H28O6 | C22H28O6 (same) | HRESIMS m/z 427.1998 [M+Na]+ |
Critical Stereocenters | Undefined at C-3, C-4, C-5, C-6 | 3R,4R,5R,6S configuration | Synthesis via (+)-nootkatone; Mosher ester analysis |
Bioactive Conformation | Strain-induced rigidity | Chair-boat cyclohexane conformation | Molecular mechanics simulations |
Peribysin C represents a significant structural variant within the expanding peribysin family, which encompasses over 15 structurally related eremophilane sesquiterpenoids (designated peribysins A-J, O-Q) produced by marine-derived Periconia species. Biochemically, these compounds share a common biosynthetic origin via the mevalonate pathway, where farnesyl diphosphate undergoes cyclization catalyzed by eremophilane synthase to form the characteristic decahydroazulene skeleton [7]. Peribysin C distinguishes itself through its unique 6,7-epoxy group and esterification with isobutyric acid at C-3—modifications absent in simpler family members like peribysin E. Functionally, peribysins demonstrate striking bioactivity profiles centered on inhibition of cell-adhesion processes. In standardized assays, peribysin C inhibited adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs) with an IC50 of 3.8 μM, positioning it as a moderately potent inhibitor within its chemical family [3]. This bioactivity significantly surpassed the reference compound herbimycin A (IC50 > 100 μM) by approximately two orders of magnitude. The structure-activity relationship (SAR) across the peribysin series indicates that both the epoxide functionality and esterification pattern critically influence anti-adhesion potency, with peribysin C's activity being markedly reduced upon epoxide ring opening or ester hydrolysis [7]. The evolutionary rationale for peribysin production in Periconia species may involve chemical defense in the competitive marine invertebrate gut environment or signaling functions mediating fungal-host interactions.
Table 2: Bioactivity Profile of Selected Peribysins in Cell Adhesion Inhibition
Peribysin Variant | HL-60/HUVEC Adhesion IC50 (μM) | Key Structural Features | Potency Relative to Peribysin C |
---|---|---|---|
Peribysin A | 1.7 | 6,7-epoxy; 3-(2-methylbutyrate) | 2.2-fold higher |
Peribysin C | 3.8 | 6,7-epoxy; 3-isobutyrate | Reference compound |
Peribysin E | 5.2 | 6,7-dihydroxy; 3-acetate | 1.4-fold lower |
Peribysin H | 8.5 | 6,7-epoxy; 3-propionate | 2.2-fold lower |
Peribysin J | 12.1 | 6,7-epoxy; 3-hydroxy (unesterified) | 3.2-fold lower |
Macrosphelide M | 33.2 | Macrolide co-metabolite | 8.7-fold lower |
Herbimycin A (Control) | >100 | Benzoquinone ansamycin | >26-fold lower |
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